molecular formula C12H27NOSi2 B1409455 3-((Tert-butyldimethylsiloxyl)methyl)piperidine CAS No. 876147-50-1

3-((Tert-butyldimethylsiloxyl)methyl)piperidine

Cat. No. B1409455
M. Wt: 257.52 g/mol
InChI Key: MGODJVOYNQDWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((Tert-butyldimethylsiloxyl)methyl)piperidine , also known by its chemical formula C12H27NOSi , is a compound with intriguing properties. Its systematic name is 3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]piperidine . The molecular weight of this compound is approximately 229.43 g/mol .

Scientific Research Applications

  • Asymmetric Synthesis of Piperidine Derivatives : A study by Jona et al. (2009) developed an efficient method for the asymmetric synthesis of a piperidine derivative, showcasing its potential as a useful intermediate in the synthesis of nociceptin antagonists.

  • Formation of Piperidine Compounds : Richter et al. (2009) demonstrated the formation of a piperidine compound with a specific substituent, adding to the understanding of the diverse chemical structures that can be derived from piperidine-based intermediates (Richter et al., 2009).

  • Study of Stereoisomeric Piperidines : Research by Unkovskii et al. (1973) involved the synthesis and structural study of stereoisomeric piperidines, illuminating the relationship between structure, reactivity, and spectroscopic characteristics of these compounds (Unkovskii et al., 1973).

  • Synthesis of Quinazolone Derivatives : Xiao-kai (2013) reported on the synthesis of a quinazolone derivative, indicating the broader applicability of piperidine derivatives in various chemical syntheses (S. Xiao-kai, 2013).

  • Asymmetric Synthesis for Proteinkinase Inhibition : A study by Hao et al. (2011) focused on the asymmetric synthesis of a piperidine derivative, highlighting its potential use in pharmaceutical applications, particularly as a proteinkinase inhibitor (B. Hao et al., 2011).

  • Preparation of N-Acetylglucosaminidase Inhibitors : Schumacher-Wandersleb et al. (1994) explored the preparation of a specific N-Acetylglucosaminidase inhibitor from a piperidine-based intermediate, contributing to the understanding of how these compounds can be used in enzyme inhibition (Schumacher-Wandersleb et al., 1994).

properties

InChI

InChI=1S/C12H27NOSi2/c1-12(2,3)15-14-16(4,5)10-11-7-6-8-13-9-11/h11,13H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGODJVOYNQDWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si]O[Si](C)(C)CC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NOSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Tert-butyldimethylsiloxyl)methyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((Tert-butyldimethylsiloxyl)methyl)piperidine
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3-((Tert-butyldimethylsiloxyl)methyl)piperidine
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3-((Tert-butyldimethylsiloxyl)methyl)piperidine
Reactant of Route 4
3-((Tert-butyldimethylsiloxyl)methyl)piperidine
Reactant of Route 5
3-((Tert-butyldimethylsiloxyl)methyl)piperidine
Reactant of Route 6
3-((Tert-butyldimethylsiloxyl)methyl)piperidine

Citations

For This Compound
1
Citations
C Ling, L Fu, S Gao, W Chu, H Wang… - Journal of Medicinal …, 2014 - ACS Publications
A series of novel thioether pleuromutilin derivatives incorporating various heteroaromatic substituents into the C14 side chain have been reported. Structure–activity relationship (SAR) …
Number of citations: 69 pubs.acs.org

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